molecular formula C10H14N5NaO10PS B011990 Adenosine 5'-phosphosulfate sodium salt CAS No. 102029-95-8

Adenosine 5'-phosphosulfate sodium salt

Cat. No.: B011990
CAS No.: 102029-95-8
M. Wt: 450.28 g/mol
InChI Key: KVGKFGUVHSIJFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .

Mode of Action

APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .

Biochemical Pathways

APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .

Result of Action

The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .

Action Environment

The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-phosphosulfate sodium salt plays a significant role in biochemical reactions. It is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP(i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays . This interaction with ATP sulfurylase is crucial for its function in these biochemical reactions.

Cellular Effects

The effects of Adenosine 5’-phosphosulfate sodium salt on cells are primarily related to its role in ATP amplification. By serving as a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP in cells . This can have a significant impact on cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Adenosine 5’-phosphosulfate sodium salt exerts its effects through its interactions with ATP sulfurylase. It serves as a competitive inhibitor of ATP sulfurylase in humans, S. cerevisiae, and P. chrysogenum . It also inhibits human adenosine 5’-phosphosulfate kinase to prevent sulfation .

Temporal Effects in Laboratory Settings

The effects of Adenosine 5’-phosphosulfate sodium salt over time in laboratory settings are primarily related to its role in ATP amplification. As a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP, which can be observed over time in in vitro or in vivo studies .

Metabolic Pathways

Adenosine 5’-phosphosulfate sodium salt is involved in the metabolic pathway of ATP amplification. It serves as a substrate for ATP sulfurylase, which is a key enzyme in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-phosphosulfate sodium salt can be synthesized through a chemoenzymatic process. The initial step involves the reaction of adenosine triphosphate (ATP) with inorganic sulfate, catalyzed by ATP sulfurylase, to form adenosine 5’-phosphosulfate and pyrophosphate . The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 and a temperature of 25-30°C .

Industrial Production Methods

In industrial settings, the production of adenosine 5’-phosphosulfate sodium salt often involves the use of an ATP regeneration system to increase the yield. This system recycles ATP from adenosine diphosphate (ADP) using phosphoenolpyruvate as a phosphate donor, catalyzed by pyruvate kinase . This method enhances the efficiency of the synthesis process, making it more cost-effective for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-phosphosulfate sodium salt is unique in its role as an intermediate in sulfur metabolism and its ability to inhibit adenosine 5’-phosphosulfate kinase . This makes it a valuable tool in biochemical research and industrial applications.

Properties

InChI

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKFGUVHSIJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585066
Record name PUBCHEM_16218925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-95-8
Record name PUBCHEM_16218925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-phosphosulfate sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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